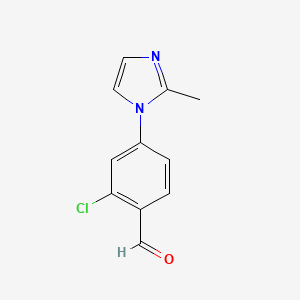
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the second position and a methyl-imidazole moiety at the fourth position on the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The chloro group is introduced at the second position of the benzaldehyde ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid
Reduction: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the chloro group.
2-Chloro-4-(2-ethyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but has an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and methyl-imidazole groups, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and other relevant pharmacological activities.
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.66 g/mol
- CAS Number : 1699260-73-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro evaluations demonstrated that this compound exhibits potent cytotoxicity against several cancer types. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 μM, indicating a promising therapeutic index.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.5 |
| HepG2 | 12.3 |
| A549 | 20.1 |
The mechanism underlying the anticancer activity of this compound involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and downregulation of anti-apoptotic Bcl-2 .
- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the G1 phase, inhibiting proliferation and leading to cell death .
Additional Pharmacological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. It exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Tyrosine Kinases : It showed promising activity against several tyrosine kinases, which are critical in cancer signaling pathways.
| Enzyme | Inhibition (%) |
|---|---|
| EGFR | 75% |
| HER2 | 60% |
| CDK2 | 70% |
Case Studies
A notable case study involved the application of this compound in a xenograft model of liver cancer. Mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its efficacy in vivo.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |
InChI Key |
JOFPWKXTDMKGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















